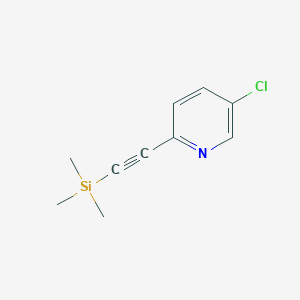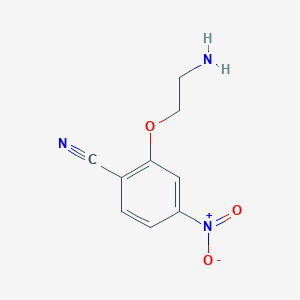![molecular formula C16H17N3O5 B8560450 tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate](/img/structure/B8560450.png)
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a phenylcarbamate structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate typically involves the following steps:
Formation of the nitropyridine intermediate: This can be achieved by nitration of pyridine derivatives under controlled conditions.
Coupling with phenol derivative: The nitropyridine intermediate is then coupled with a phenol derivative to form the nitropyridin-2-yloxyphenol.
Carbamate formation: The final step involves the reaction of the nitropyridin-2-yloxyphenol with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylcarbamate structure may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a nitropyridin-2-yloxy group. This difference can lead to variations in reactivity and applications.
- tert-Butyl carbamate: A simpler structure lacking the nitropyridine and phenyl groups. It is commonly used as a protecting group in organic synthesis.
The uniqueness of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C16H17N3O5/c1-16(2,3)24-15(20)18-11-4-7-13(8-5-11)23-14-9-6-12(10-17-14)19(21)22/h4-10H,1-3H3,(H,18,20) |
InChIキー |
WNOWYOYPGHRGDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















